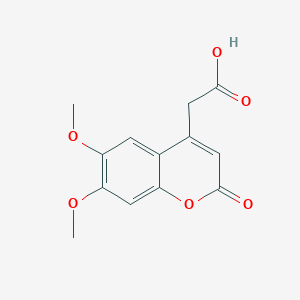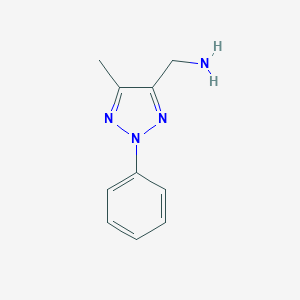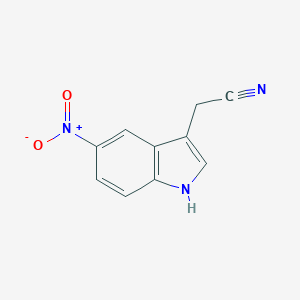
6,7-Dimethoxy-4-coumarinylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid is a multifunctional dye belonging to the coumarin family. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is widely used in biological experiments due to its ability to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Wirkmechanismus
Target of Action
It is described as a multifunctional dye, which suggests that it may interact with various biological structures .
Mode of Action
As a dye, it is likely to interact with its targets by binding to them, enabling researchers to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Biochemical Pathways
Given its role as a dye, it is likely involved in a broad range of biological processes, as it helps in the observation and analysis of various cellular and molecular phenomena .
Result of Action
As a multifunctional dye, it is likely to aid in the visualization and analysis of various biological structures and processes .
Action Environment
Like other dyes, its effectiveness may be influenced by factors such as ph, temperature, and the presence of other molecules .
Biochemische Analyse
Biochemical Properties
As a dye, it is known to interact with various biomolecules, aiding in their detection and study . The nature of these interactions is largely dependent on the specific experimental conditions and the biomolecules involved.
Cellular Effects
The cellular effects of 6,7-Dimethoxy-4-coumarinylacetic acid are primarily related to its role as a dye. It can help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . Its influence on cell function, cell signaling pathways, gene expression, and cellular metabolism is subject to the specific experimental setup.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid typically involves the reaction of 6,7-dimethoxy-4-chromenone with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted coumarin derivatives
Wissenschaftliche Forschungsanwendungen
2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid is used in a wide range of scientific research applications:
Chemistry: As a fluorescent dye, it is used in various analytical techniques to detect and quantify biomolecules.
Biology: It helps in studying cell structures, tracking biomolecules, and evaluating cell functions.
Medicine: The compound is used in diagnostic assays and imaging techniques.
Industry: It is used in textile dyeing, food pigments, and dye-sensitized solar cells
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dimethoxy-2-oxo-2H-chromen-8-yl β-D-glucopyranoside
- Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
- Ethyl 7-hydroxy-4-coumarinacetate
Uniqueness
2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct fluorescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity in detecting and tracking biomolecules .
Eigenschaften
IUPAC Name |
2-(6,7-dimethoxy-2-oxochromen-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O6/c1-17-10-5-8-7(3-12(14)15)4-13(16)19-9(8)6-11(10)18-2/h4-6H,3H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBVNOUQXDVDDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=O)O2)CC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350928 |
Source


|
| Record name | ST072861 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88404-26-6 |
Source


|
| Record name | ST072861 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














